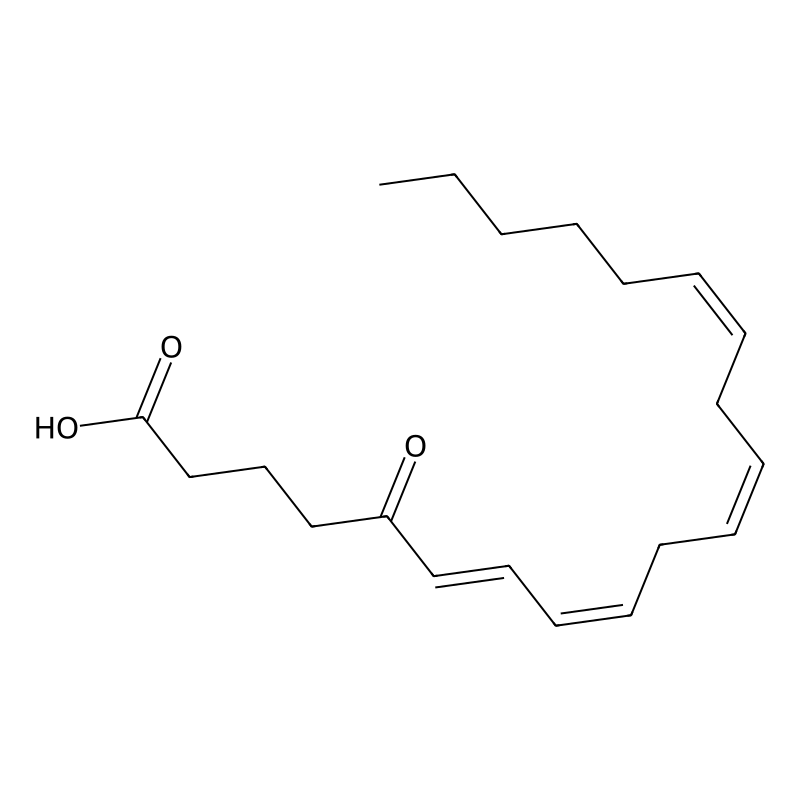

5-Oxo-ETE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Function:

5-Oxo-ETE, or 5-oxo-6,8,11,14-eicosatetraenoic acid, is a metabolite of arachidonic acid, a fatty acid involved in diverse biological processes []. It is formed from 5-lipoxygenase (5-LO) product 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) []. 5-Oxo-ETE acts through the OXE receptor, a G protein-coupled receptor highly expressed on eosinophils, neutrophils, and other immune cells [, ].

Chemoattractant Properties:

A key area of research focuses on 5-Oxo-ETE's role as a chemoattractant. It is a potent recruiter of various inflammatory cells, particularly eosinophils, neutrophils, basophils, and monocytes [, ]. This function makes it a potential player in various inflammatory conditions. Studies have shown that 5-Oxo-ETE is approximately 100 times more potent than 5-HETE in mobilizing calcium in neutrophils, highlighting its significant chemotactic activity [].

Potential Role in Diseases:

Research is ongoing to understand how 5-Oxo-ETE contributes to various diseases. Its involvement is suspected in:

- Allergic diseases: Due to its potent eosinophil recruitment, 5-Oxo-ETE is implicated in allergic asthma, allergic rhinitis, and atopic dermatitis [].

- Cancer: Studies suggest 5-Oxo-ETE may promote tumor cell survival and migration, potentially contributing to cancer progression [].

- Cardiovascular diseases: Research suggests 5-Oxo-ETE might play a role in the development of atherosclerosis and other cardiovascular conditions [].

5-Oxo-eicosatetraenoic acid, commonly referred to as 5-Oxo-ETE, is a significant metabolite derived from arachidonic acid through the 5-lipoxygenase pathway. It is synthesized via the oxidation of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which requires nicotinamide adenine dinucleotide phosphate as a cofactor. This compound is recognized for its potent biological activities, particularly in the context of inflammatory responses and immune cell regulation.

5-Oxo-ETE acts as a potent signaling molecule within cells, particularly affecting inflammatory responses. It binds to specific receptors on the cell surface, leading to increased intracellular calcium levels and triggering various cellular responses []. These responses include enhanced migration of immune cells towards inflammation sites (chemotaxis), release of inflammatory mediators, and production of reactive oxygen species []. Research suggests 5-Oxo-ETE might play a role in various diseases associated with chronic inflammation, such as asthma, allergies, and atherosclerosis [].

The biosynthesis of 5-Oxo-ETE involves several key steps:

- Release of Arachidonic Acid: Phospholipase A2 enzymes release arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) from membrane phospholipids.

- Formation of 5-Hydroperoxy-Eicosatetraenoic Acid: The free arachidonic acid undergoes oxygenation by activated arachidonate 5-lipoxygenase to form 5(S)-hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid (5(S)-HpETE).

- Reduction to 5-Hydroxyeicosatetraenoic Acid: Cellular peroxidases reduce 5(S)-HpETE to 5(S)-HETE.

- Oxidation to 5-Oxo-ETE: Finally, 5(S)-HETE is oxidized by 5-HEDH to form 5-Oxo-ETE.

This process can be influenced by various factors, including oxidative stress and the availability of NADP+, which is typically low in resting cells but can increase under stress conditions .

5-Oxo-ETE exhibits potent biological activities, particularly as a chemoattractant for eosinophils and other inflammatory cells such as neutrophils and basophils. It enhances cell migration and infiltration into tissues during inflammatory responses. The compound acts through the Gi/o-coupled OXE receptor, which is predominantly expressed on eosinophils and plays a critical role in mediating allergic reactions and asthma pathology .

Key biological activities include:

- Chemotaxis: Induces migration of eosinophils and neutrophils.

- Calcium Mobilization: Enhances intracellular calcium levels in response to stimulation.

- Actin Polymerization: Promotes cytoskeletal rearrangement necessary for cell movement.

- CD11b Expression: Increases expression of adhesion molecules on leukocytes.

These actions make 5-Oxo-ETE a significant player in various allergic and inflammatory diseases .

The synthesis of 5-Oxo-ETE primarily occurs through enzymatic pathways involving:

- Enzyme Utilization: The enzyme 5-HEDH catalyzes the oxidation of 5S-HETE to produce 5-Oxo-ETE.

- Transcellular Production: In some cases, cells lacking sufficient levels of NADP+ can produce 5S-HETE, which can then be transported to other cells that possess active 5-HEDH for conversion into 5-Oxo-ETE.

This transcellular mechanism highlights the cooperative nature of eicosanoid metabolism among different cell types during inflammation .

The biological activity of 5-Oxo-ETE suggests several potential applications:

- Therapeutic Targets: Given its role in asthma and allergic diseases, targeting the OXE receptor or inhibiting the synthesis of 5-Oxo-ETE may provide therapeutic avenues for treating these conditions.

- Biomarker Development: Due to its involvement in inflammatory processes, measuring levels of 5-Oxo-ETE could serve as a biomarker for various diseases characterized by eosinophilic inflammation.

Research continues to explore its implications in cancer biology and cardiovascular diseases as well .

Studies have shown that 5-Oxo-ETE interacts with various receptors and signaling pathways:

- OXE Receptor Activation: It binds specifically to the OXE receptor, leading to downstream signaling that promotes inflammation and immune cell recruitment.

- Synergistic Effects: It has been observed that 5-Oxo-ETE may act synergistically with other mediators such as platelet-activating factor to enhance eosinophil activation .

These interactions underline its importance in modulating immune responses during allergic reactions and other inflammatory conditions.

Several compounds are structurally similar to 5-Oxo-ETE and share some biological functions:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Hydroxy-eicosatetraenoic acid | Hydroxy derivative | Chemoattractant for eosinophils |

| Leukotriene B4 | Eicosanoid | Potent chemotactic agent for neutrophils |

| 15-Oxo-eicosatetraenoic acid | Hydroxy derivative | Involved in inflammation but less potent than 5-Oxo-ETE |

| Prostaglandin E2 | Eicosanoid | Mediates inflammation but through different pathways |

Uniqueness of 5-Oxo-ETE

What sets 5-Oxo-ETE apart from these compounds is its specific action on the OXE receptor and its unique potency as a chemoattractant for eosinophils compared to other eicosanoids. Its ability to promote actin polymerization more effectively than leukotriene B4 further emphasizes its distinct role in immune modulation .

Classical 5-Lipoxygenase-Dependent Pathway

Conversion of Arachidonic Acid to 5S-Hydroxyeicosatetraenoic Acid (5S-HETE)

The biosynthesis of 5-oxo-ETE begins with the oxygenation of arachidonic acid by 5-lipoxygenase (5-LO), a non-heme iron-containing enzyme. 5-LO catalyzes the insertion of molecular oxygen at the C5 position of arachidonic acid, forming 5S-hydroperoxyeicosatetraenoic acid (5S-HpETE). This intermediate is rapidly reduced to 5S-hydroxyeicosatetraenoic acid (5S-HETE) by glutathione peroxidase or other cellular reductases [1] [2]. The stereochemical specificity of 5-LO ensures the exclusive production of the S-configured hydroxyl group, a critical feature for subsequent enzymatic processing.

5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)-Mediated Oxidation of 5S-HETE to 5-Oxo-ETE

The pivotal step in 5-oxo-ETE synthesis is the oxidation of 5S-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a microsomal NADP^+^-dependent enzyme. 5-HEDH exhibits remarkable substrate specificity, requiring a 5S-hydroxy group and a 6-trans double bond for activity [3] [4]. The reaction converts the 5-hydroxyl group of 5S-HETE into a ketone, yielding 5-oxo-ETE. This process is tightly regulated by intracellular NADP^+^ levels, which are typically low under resting conditions but surge during oxidative stress or phagocyte respiratory burst activation [2] [5]. For instance, phorbol myristate acetate (PMA)-stimulated neutrophils exhibit a 20-fold increase in 5-oxo-ETE production due to NADPH oxidase-driven NADP^+^ generation [2].

Alternative Biosynthetic Routes

Cytochrome P450-Mediated Conversion of 5S-HpETE

While the classical pathway dominates 5-oxo-ETE synthesis, cytochrome P450 (CYP) enzymes may contribute under specific conditions. CYP isoforms, such as CYP4F3A, are known to ω-oxidize 5S-HETE to 5,20-diHETE in neutrophils [2]. However, direct CYP-mediated conversion of 5S-HpETE to 5-oxo-ETE remains poorly characterized. Current evidence suggests that CYP enzymes primarily modulate 5S-HETE availability rather than directly synthesizing 5-oxo-ETE [4].

Non-Enzymatic Formation Mechanisms

Non-enzymatic oxidation of 5S-HETE to 5-oxo-ETE is theoretically possible under conditions of severe oxidative stress. Reactive oxygen species (ROS) could abstract a hydrogen atom from the 5-hydroxyl group, leading to ketone formation. However, such mechanisms lack experimental validation and are considered minor compared to 5-HEDH-driven synthesis [1] [5].

Transcellular Biosynthesis Mechanisms

Transcellular biosynthesis enables cells lacking 5-LO or 5-HEDH to produce 5-oxo-ETE by leveraging metabolic cooperation. For example:

- Neutrophil-to-cancer cell transfer: Neutrophils generate 5S-HETE via 5-LO, which is exported and taken up by adjacent prostate cancer cells expressing 5-HEDH. These cells then oxidize 5S-HETE to 5-oxo-ETE, amplifying its local concentration [2] [5].

- Platelet-endothelial interactions: Platelets supply arachidonic acid to endothelial cells, which utilize 5-LO and 5-HEDH to synthesize 5-oxo-ETE, fostering vascular inflammation [1].

This cooperative mechanism expands the cellular repertoire capable of 5-oxo-ETE production, particularly in tumor microenvironments and inflammatory loci.

Production from Alternative Polyunsaturated Fatty Acids

5-HEDH can metabolize hydroxylated derivatives of other polyunsaturated fatty acids (PUFAs), generating analogs of 5-oxo-ETE:

| Substrate | Product | Biological Activity |

|---|---|---|

| 5S-Hydroxy-eicosapentaenoic acid | 5-Oxo-EPA | Chemoattractant (weak) |

| 5S-Hydroxy-docosahexaenoic acid | 5-Oxo-DHA | Not characterized |

| 6-trans-Leukotriene B4 | 6-trans-5-Oxo-LTB4 | Neutrophil activation [3] |

While these analogs share structural homology with 5-oxo-ETE, their potencies and receptor affinities differ significantly. For instance, 5-oxo-EPA exhibits only 10% of the eosinophil chemoattractant activity of 5-oxo-ETE [3].

The synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is fundamentally controlled by the intracellular ratio of nicotinamide adenine dinucleotide phosphate oxidized form (NADP+) to its reduced form (NADPH), representing one of the most critical regulatory mechanisms for this potent inflammatory mediator [1] [2]. The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which catalyzes the oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) to 5-oxo-ETE, exhibits remarkable selectivity for NADP+ as a cofactor, with approximately 10,000-fold preference over nicotinamide adenine dinucleotide (NAD+) [2] [3].

Kinetic Properties and Cofactor Requirements

Detailed kinetic analysis reveals that 5-HEDH operates with extraordinary sensitivity to cofactor availability. The enzyme demonstrates a Michaelis constant (Km) for NADP+ of 139 nanomolar in differentiated U937 monocytic cells, indicating high affinity for this cofactor [2] [3]. However, the regulatory complexity extends beyond simple cofactor availability, as NADPH functions as a potent competitive inhibitor with an inhibition constant (Ki) of 224 nanomolar [2] [3]. This dual cofactor dependence creates a sophisticated regulatory system where the ratio of NADP+ to NADPH, rather than absolute concentrations, determines enzyme activity.

Under physiological conditions, cells maintain high NADPH levels as a protective mechanism against oxidative stress, primarily through glucose-6-phosphate dehydrogenase activity in the pentose phosphate pathway [4] [5]. This protective mechanism simultaneously suppresses 5-oxo-ETE synthesis, as the NADP+/NADPH ratio in resting cells approximates 0.08, insufficient for significant 5-HEDH activity [2] [3]. The enzyme follows a ping-pong Bi Bi mechanism, where NADP+ first oxidizes the enzyme to an active state before substrate binding, distinguishing it from other eicosanoid dehydrogenases that follow sequential ordered mechanisms [2] [3].

pH Dependence and Reaction Directionality

The redox regulation of 5-HEDH exhibits remarkable pH sensitivity that further modulates enzyme activity. The forward reaction (5-HETE to 5-oxo-ETE) reaches optimal activity at pH 10.2, while the reverse reaction (5-oxo-ETE to 5-HETE) is maximal at pH 6.0 [2] [3]. At physiological pH (7.4), the forward reaction rate exceeds the reverse reaction by approximately two-fold, favoring 5-oxo-ETE synthesis under appropriate cofactor conditions. The maximum velocity (Vmax) for the forward reaction is approximately eight-fold higher than the reverse reaction, indicating preferential directionality toward 5-oxo-ETE formation when cofactor availability permits [2] [3].

Influence of Oxidative Stress

Oxidative stress represents a critical regulatory mechanism that dramatically enhances 5-oxo-ETE synthesis through perturbation of cellular redox homeostasis [6] [4] [7]. When cells encounter oxidative challenges such as hydrogen peroxide or tert-butyl hydroperoxide, the carefully maintained NADPH pool becomes rapidly depleted, leading to corresponding increases in NADP+ availability and subsequent 5-HEDH activation.

Glutathione Redox Cycle Mechanism

The primary mechanism by which oxidative stress regulates 5-oxo-ETE synthesis involves activation of the glutathione redox cycle [7] [8]. When cells are exposed to hydrogen peroxide or other oxidants, glutathione peroxidase catalyzes the reduction of these oxidants while simultaneously oxidizing reduced glutathione (GSH) to glutathione disulfide (GSSG) [7] [8]. The dramatic accumulation of GSSG triggers glutathione reductase activity, which reduces GSSG back to GSH at the expense of NADPH oxidation to NADP+.

Experimental evidence demonstrates that hydrogen peroxide exposure increases the GSSG to total glutathione ratio from 0.4% in resting normal human bronchial epithelial cells to 96% within three minutes of stimulation [7]. This massive shift in glutathione redox status generates sustained NADP+ production, with intracellular levels increasing from 53 pmol/106 cells in unstimulated conditions to 887 pmol/106 cells after twenty minutes of hydrogen peroxide exposure [7]. The effect is completely blocked by N-ethylmaleimide, which depletes cellular glutathione, confirming the essential role of the glutathione redox cycle [7].

Cell Type-Specific Responses

Different cell types exhibit varying sensitivity to oxidative stress-induced 5-oxo-ETE synthesis, reflecting diverse antioxidant capacities and metabolic profiles [7] [9] [8]. Airway epithelial cells, including A549 lung carcinoma cells and normal human bronchial epithelial cells, demonstrate robust responses to oxidative stress with effective concentration 50% values of approximately 30 micromolar for both hydrogen peroxide and tert-butyl hydroperoxide [7]. Notably, neutrophils show minimal response to oxidative stress for 5-oxo-ETE synthesis, likely due to their specialized metabolism and lower glutathione peroxidase levels [4] [7].

The differential responses among cell types also reflect variations in catalase activity, which limits hydrogen peroxide availability. A549 cells show transient responses to hydrogen peroxide due to high catalase expression, while normal human bronchial epithelial cells maintain prolonged responses with lower catalase activity [7]. These differences highlight the importance of cellular antioxidant systems in modulating oxidative stress responses and subsequent 5-oxo-ETE synthesis.

Regulation During Respiratory Burst in Phagocytic Cells

The respiratory burst in phagocytic cells represents a specialized mechanism for 5-oxo-ETE regulation that differs fundamentally from oxidative stress responses in non-phagocytic cells [1] [10] [4]. During phagocytosis or stimulation with phorbol myristate acetate, NADPH oxidase complex activation leads to rapid NADPH consumption and corresponding NADP+ generation, creating optimal conditions for 5-HEDH activity.

NADPH Oxidase Activation

Phagocytic cells, including neutrophils, eosinophils, and monocytes, possess the NADPH oxidase complex that becomes activated during the respiratory burst [1] [10] [11]. This multi-protein complex catalyzes the reduction of molecular oxygen to superoxide anion, consuming large quantities of NADPH in the process [4] [12]. The resulting shift in NADP+/NADPH ratio from approximately 0.08 in resting cells to values exceeding 3.0 during activation provides the cofactor requirements necessary for maximal 5-HEDH activity [2] [4].

Experimental studies demonstrate that phorbol myristate acetate stimulation increases 5-oxo-ETE synthesis three-fold in phagocytic cells compared to resting conditions [1] [10]. This effect can be mimicked by phenazine methosulfate, which non-enzymatically converts intracellular NADPH to NADP+, confirming that the stimulatory effect results from cofactor availability rather than direct enzyme activation [1] [10] [13]. The respiratory burst mechanism explains why neutrophils, despite high 5-HEDH expression, produce minimal 5-oxo-ETE under resting conditions but become significant producers during activation.

Functional Significance in Inflammatory Responses

The coupling of 5-oxo-ETE synthesis to respiratory burst activity creates a feed-forward inflammatory amplification system [1] [10] [4]. As phagocytic cells encounter pathogens or inflammatory stimuli, respiratory burst activation simultaneously generates antimicrobial reactive oxygen species and produces 5-oxo-ETE, a potent chemoattractant for additional inflammatory cells. This mechanism ensures that sites of active phagocytosis become focal points for further inflammatory cell recruitment, amplifying host defense responses [1] [10] [4].

The temporal relationship between respiratory burst activation and 5-oxo-ETE synthesis is critical for optimal inflammatory responses. Peak 5-oxo-ETE production occurs within the first few minutes of stimulation, coinciding with maximal NADPH oxidase activity [4] [5]. This rapid synthesis allows for immediate chemoattractant signaling while respiratory burst activity remains high, optimizing the recruitment of additional phagocytes to sites of infection or tissue damage.

Cell Death-Associated Production

Cell death, particularly apoptosis, represents a significant regulatory mechanism for 5-oxo-ETE synthesis that may contribute to inflammatory responses in damaged tissues [7] [14] [15]. Dying cells undergo profound metabolic changes that create favorable conditions for 5-HEDH activation, including disruption of normal redox homeostasis and increased oxidative stress.

Apoptotic Cell Metabolic Changes

During apoptosis, cells experience dramatic alterations in energy metabolism and redox balance that enhance 5-oxo-ETE synthesis capacity [14] [16] [15]. The breakdown of normal cellular compartmentalization allows increased substrate availability for 5-HEDH, while mitochondrial dysfunction and reduced antioxidant capacity lead to elevated NADP+ levels [14] [15]. Studies in cancer cell lines demonstrate that agents inducing apoptosis, including docosahexaenoic acid, tamoxifen, and MK-886, stimulate 5-oxo-ETE synthesis over extended periods [14].

The relationship between cell death and 5-oxo-ETE production has particular relevance in pathological conditions where tissue damage occurs [17] [7] [14]. Dying cells may serve as sources of both substrate (through release of arachidonic acid and 5-HETE) and enhanced enzymatic activity (through altered redox status), creating local environments conducive to high 5-oxo-ETE concentrations. This mechanism may contribute to the persistent inflammatory responses observed in chronic diseases where ongoing cell death occurs.

Transcellular Biosynthesis

Cell death-associated 5-oxo-ETE production often involves transcellular biosynthesis, where dying inflammatory cells provide substrate for 5-HEDH activity in neighboring structural cells [17] [7] [14]. This process becomes particularly important when cells with high 5-lipoxygenase activity (such as neutrophils and eosinophils) undergo apoptosis in tissues containing cells with high 5-HEDH activity (such as epithelial cells or endothelial cells) [17] [7].

Experimental evidence for transcellular biosynthesis comes from co-culture studies where stimulated neutrophils in the presence of prostate cancer cells (PC3) led to selective increases in 5-oxo-ETE synthesis compared to controls [14]. The cancer cells, which possess 5-HEDH activity but limited 5-lipoxygenase capacity, efficiently convert neutrophil-derived 5-HETE to 5-oxo-ETE under oxidative stress conditions [14]. This mechanism may contribute to tumor-associated inflammation and cancer progression through enhanced inflammatory cell recruitment.

Cell Type-Specific Regulation of 5-HEDH Activity

The expression and regulation of 5-HEDH activity varies significantly among different cell types, reflecting specialized roles in inflammatory responses and tissue homeostasis [2] [3] [18] [17]. Understanding these cell-specific patterns provides insight into the anatomical distribution of 5-oxo-ETE synthesis capacity and potential therapeutic targets.

Myeloid Cell Differentiation

Myeloid cells exhibit dynamic regulation of 5-HEDH activity during differentiation processes that determine their inflammatory potential [2] [3] [18]. Undifferentiated U937 monocytic cells possess modest 5-HEDH activity comparable to peripheral blood monocytes, but differentiation toward macrophages with phorbol myristate acetate increases enzyme activity three-fold [2] [3]. This induction occurs at the transcriptional or post-transcriptional level, as evidenced by increased maximum velocity without changes in substrate affinity [2] [3].

The differentiation-dependent regulation extends to HL-60 myeloblastic cells, where 1,25-dihydroxyvitamin D3-induced differentiation toward macrophages significantly enhances 5-HEDH activity [2] [3]. Notably, differentiation toward neutrophils with dimethyl sulfoxide or retinoic acid does not increase enzyme activity, suggesting that 5-HEDH induction is specifically associated with monocyte/macrophage lineage commitment [2] [3]. This pattern implies that tissue macrophages may serve as important sources of 5-oxo-ETE in inflammatory responses.

Structural Cell Expression

Structural cells, including epithelial cells, endothelial cells, and smooth muscle cells, possess significant 5-HEDH activity that contributes to local inflammatory responses [17] [7] [8]. Normal human bronchial epithelial cells demonstrate particularly high enzyme activity, exceeding that of many inflammatory cells [7]. The epithelial enzyme shares characteristics with leukocyte 5-HEDH, including microsomal localization, NADP+ dependence, and high selectivity for 5S-HETE [7].

Airway smooth muscle cells also express 5-HEDH activity, although at lower levels than epithelial cells [7]. The reduced activity correlates with diminished capacity for oxidative stress-induced NADP+ generation, as smooth muscle cells achieve lower maximum glutathione disulfide and NADP+ levels compared to epithelial cells [7]. These differences suggest that epithelial cells may serve as primary sources of 5-oxo-ETE in airway inflammation, while smooth muscle cells contribute to a lesser extent.

Tissue Distribution and Functional Implications

The widespread distribution of 5-HEDH activity among both inflammatory and structural cells creates multiple potential sites for 5-oxo-ETE synthesis throughout the body [19] [17] [7]. This distribution pattern supports the concept that 5-oxo-ETE functions as both an autocrine and paracrine mediator, with local production capacity determining regional inflammatory responses. The high expression in epithelial cells at environmental interfaces (lung, gut, skin) positions these cells as sentinels for inflammatory responses to external stimuli [7] [8].

The cell type-specific regulation also has implications for therapeutic intervention strategies. The predominant expression in inflammatory cells and barrier tissues suggests that selective inhibition of 5-HEDH in these locations could modulate inflammatory responses without affecting essential metabolic functions in other tissues [17] [7]. The inducible nature of the enzyme in differentiating myeloid cells provides additional opportunities for intervention during the development of chronic inflammatory conditions.

[image:1]

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Use Classification

Dates

Explore Compound Types